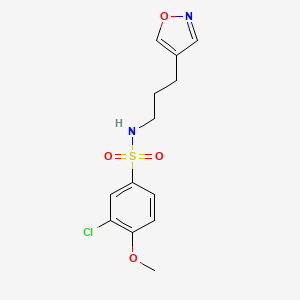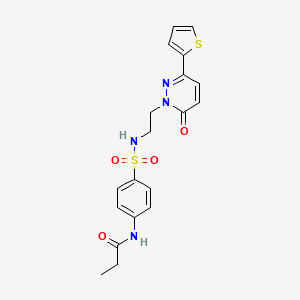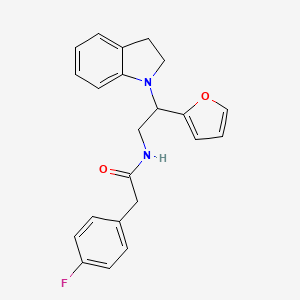
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, an isoxazole ring, and a methoxy group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
The primary target of the compound “3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide” is Pentatomidae pests , particularly in soybean crops . These pests, also known as stink bugs, are a common problem in soybean crops and feed on over 52 plants .
Mode of Action
The compound interacts with its targets by acting as a pesticide . It is part of a pesticidal mixture that is applied to control the Pentatomidae pests
Biochemical Pathways
It is known that the compound is part of a pesticidal mixture that affects the life cycle of the pentatomidae pests .
Result of Action
The primary result of the compound’s action is the control of Pentatomidae pests in soybean crops . The pests typically target developing seeds including the pods, and the compound helps in mitigating the injury to soybean seeds caused by these pests .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pests build up on their hosts and move to soybeans late in the season as their preferred foods mature . Therefore, the timing of the application of the pesticidal mixture containing the compound can significantly influence its efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Attachment of Propyl Chain: The isoxazole ring is then attached to a propyl chain through a nucleophilic substitution reaction.
Formation of Benzenesulfonamide: The benzenesulfonamide structure is formed by reacting a suitable sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the isoxazole-propyl intermediate with the benzenesulfonamide structure under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and agrochemicals.
類似化合物との比較
Similar Compounds
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide: Contains a fluoro group instead of a chloro group.
Uniqueness
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
特性
IUPAC Name |
3-chloro-4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-19-13-5-4-11(7-12(13)14)21(17,18)16-6-2-3-10-8-15-20-9-10/h4-5,7-9,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQEUFUZBKTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)
![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)
![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)





![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2749249.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)

